molecular formula C18H17Cl2NO3 B2632749 {[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl 3,4-dichlorobenzoate CAS No. 1794988-15-0

{[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl 3,4-dichlorobenzoate

Cat. No. B2632749
CAS RN: 1794988-15-0
M. Wt: 366.24
InChI Key: PRYVDUTWEXAGRP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of carbamates, such as {[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl 3,4-dichlorobenzoate, can be achieved through carbamoylation . This process involves the reaction of carbonylimidazolide in water with a nucleophile . Another method involves the dehydration of a carbamic acid intermediate, derived from the arylamine starting material and CO2 in the presence of DBU .


Molecular Structure Analysis

The molecular structure of {[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl 3,4-dichlorobenzoate is defined by its molecular formula, C18H17Cl2NO3.


Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is a common method used in the formation of carbon-carbon bonds in compounds like {[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl 3,4-dichlorobenzoate . This reaction involves the oxidative addition of electrophilic organic groups and the transmetalation of nucleophilic organic groups from boron to palladium .

Scientific Research Applications

Antituberculosis Activity of Organotin Complexes

Organotin compounds exhibit significant antituberculosis activity, which is influenced by their ligand environment, organic groups attached to tin, structure, toxicity, and potential mechanisms of action. These compounds, including those with mefenamic acid and NSAIDs derivatives, have shown potential as leads for new antituberculosis agents due to their structural diversity and biological activity against Mycobacterium tuberculosis H37Rv. Triorganotin(IV) complexes, in particular, have superior antituberculosis activity compared to diorganotin(IV) complexes, suggesting that the level of organotin substitution could be a critical factor in their efficacy and toxicity profiles (Iqbal, Ali, & Shahzadi, 2015).

Environmental Impact and Toxicity of 2,4-D Herbicide

The 2,4-dichlorophenoxyacetic acid (2,4-D) herbicide, widely used in agriculture and urban settings, has been extensively studied for its toxicology and mutagenicity. The research underscores the importance of understanding the environmental fate and human health effects of such chemicals, which share structural similarities with other organochlorine compounds. This scientometric review highlights the need for future research focused on molecular biology aspects, human exposure assessment, and pesticide degradation studies (Zuanazzi, Ghisi, & Oliveira, 2020).

Methylated Arsenicals in Environmental and Health Research

The synthesis, characterization, and implications of methylated and thiolated arsenic species for environmental and health research provide insights into how specific modifications in chemical structures can influence toxicity and environmental persistence. This research is crucial for understanding the fate of arsenic compounds in the environment and their potential health risks, offering parallels to the study of other complex organometallic compounds (Cullen et al., 2016).

properties

IUPAC Name

[2-[(3,4-dimethylphenyl)methylamino]-2-oxoethyl] 3,4-dichlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NO3/c1-11-3-4-13(7-12(11)2)9-21-17(22)10-24-18(23)14-5-6-15(19)16(20)8-14/h3-8H,9-10H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRYVDUTWEXAGRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CNC(=O)COC(=O)C2=CC(=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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